molecular formula C18H19NOS2 B2486168 (E)-1-(7-phenyl-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1798413-67-8

(E)-1-(7-phenyl-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2486168
CAS RN: 1798413-67-8
M. Wt: 329.48
InChI Key: PSYBIAYMDHEIDT-CMDGGOBGSA-N
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Description

Synthesis Analysis

The synthesis of chalcone derivatives often involves the Claisen-Schmidt condensation reaction, a base-catalyzed condensation of aromatic aldehyde and ketone. For thiophene-containing chalcones, such as the specified compound, the synthesis could involve a base-catalyzed condensation of thiophene aldehyde with an appropriate thiazepanone under controlled conditions to ensure the formation of the desired enone linkage. Compounds with similar structures have been synthesized through reactions starting from simple precursors like acetylthiophene or thiophene-2-carbaldehyde, utilizing base catalysis or even microwave irradiation for enhanced reaction efficiency and yield (Salian et al., 2018).

Molecular Structure Analysis

The molecular structure of chalcone derivatives, including thiophene-based chalcones, is characterized by the presence of conjugated double bonds, which significantly influence their electronic and spatial configuration. The molecular geometry, bond lengths, and angles can be studied using spectroscopic methods and single-crystal X-ray diffraction. These compounds exhibit interesting features like intramolecular hydrogen bonding and π-π interactions, contributing to their stability and reactivity (Thanigaimani et al., 2015).

Chemical Reactions and Properties

Chalcone derivatives undergo a variety of chemical reactions, including cyclization, addition reactions, and further condensation processes, leading to the formation of diverse functionalized compounds. The α,β-unsaturated carbonyl system in chalcones is highly reactive towards nucleophiles, allowing for the synthesis of cyclic compounds and polymers. The presence of thiophene and thiazepane rings could introduce additional reactivity, facilitating the formation of heterocyclic compounds with potential biological activities (Roman, 2013).

Physical Properties Analysis

The physical properties of chalcone derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular geometry and substituent effects. The introduction of thiophene and thiazepane moieties is expected to impact these properties, possibly enhancing the compound's solubility in organic solvents and modifying its thermal stability. Spectroscopic techniques like FT-IR, NMR, and X-ray diffraction are instrumental in characterizing these aspects (Lee et al., 2009).

Chemical Properties Analysis

The chemical properties of chalcone derivatives are largely determined by the conjugated system and the presence of functional groups. The (E)-configuration of the enone bond in chalcones is critical for their biological activity, influencing their ability to interact with biological targets. The electron-rich thiophene ring and the cyclic thiazepane structure could confer additional nucleophilic properties, making the compound a candidate for various organic reactions and potential interactions with biological molecules (Ashok et al., 2017).

Scientific Research Applications

Antimicrobial Properties

  • Ultrasound-Enhanced Synthesis for Antimicrobial Applications

    A study by Chate et al. (2011) describes an efficient ultrasound-enhanced synthesis of 1,5-Benzothiazepines, including derivatives similar to the compound , demonstrating significant antimicrobial activities comparable to standard drugs (Chate et al., 2011).

  • Synthesis for Antimicrobial Screening

    Another study by Bhat et al. (2014) synthesizes novel derivatives of Benzodiazepines from precursors including similar compounds, which were then screened for antimicrobial, analgesic, and anti-inflammatory activities (Bhat et al., 2014).

Antidepressant Activity

  • Potential Antidepressant Medications: Research by Mathew et al. (2014) focuses on synthesizing and evaluating derivatives of the compound for their antidepressant activity, indicating potential utility in mental health treatments (Mathew et al., 2014).

Solvent-Free Synthesis

  • Environmentally Friendly Synthesis Methods: A study by Ashok et al. (2017) explores solvent-free microwave-assisted synthesis of related compounds, emphasizing the importance of developing eco-friendly and efficient production methods (Ashok et al., 2017).

Structural and Molecular Analysis

  • Crystal Structure Analysis: Research by Nagaraju et al. (2018) and Quoc et al. (2019) provides insights into the crystal structure of similar compounds, enhancing the understanding of their molecular properties and potential applications (Nagaraju et al., 2018); (Quoc et al., 2019).

Generation of Structurally Diverse Libraries

  • Versatile Starting Material for Diverse Compounds: Roman (2013) discusses using a related compound as a starting material in various reactions to create a diverse library of compounds, showcasing the versatility of these types of molecules (Roman, 2013).

Cardiotropic Drug Potential

  • Angiotensin II Receptor Antagonists: A study by Drapak et al. (2019) investigates the potential of similar compounds as angiotensin II receptor antagonists, suggesting their use in developing antihypertensive and cardiotropic drugs (Drapak et al., 2019).

properties

IUPAC Name

(E)-1-(7-phenyl-1,4-thiazepan-4-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS2/c20-18(9-8-16-7-4-13-21-16)19-11-10-17(22-14-12-19)15-5-2-1-3-6-15/h1-9,13,17H,10-12,14H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYBIAYMDHEIDT-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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